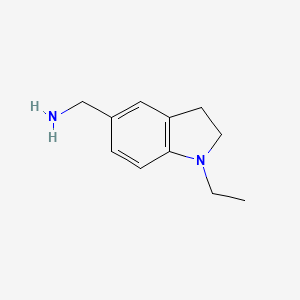

(1-Ethyl-2,3-dihydro-1h-indol-5-yl)methanamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(1-Ethyl-2,3-dihydro-1h-indol-5-yl)methanamine, commonly known as EMMA, is a chemical compound that belongs to the class of indole-based psychedelics. It has gained significant attention in recent years due to its potential use in scientific research as a tool for studying the human brain and its functions.

Aplicaciones Científicas De Investigación

Novel pERK1/2- or β-Arrestin-Preferring 5-HT1A Receptor-Biased Agonists

Research led by Sniecikowska et al. (2020) explored novel derivatives of methanamine with a focus on serotonin 5-HT1A receptors. They discovered compounds that acted as biased agonists with diverse signaling fingerprints, translating into distinct in vivo profiles. This research has implications for developing drug candidates for various central nervous system pathologies with enhanced therapeutic activity and reduced side effects (Sniecikowska et al., 2020).

Synthesis of Novel (2,3-Dihydro-1H-indol-5-ylmethyl)amine

Ogurtsov and Rakitin (2021) synthesized new (2,3-dihydro-1H-indol-5-ylmethyl)amine from a specific precursor. They characterized its structure through various spectroscopic techniques, suggesting its potential as an intermediate for producing substances with useful pharmacological properties (Ogurtsov & Rakitin, 2021).

Anticonvulsant Agents from Heterocyclic Schiff Bases

Pandey and Srivastava (2011) synthesized novel Schiff bases showing anticonvulsant activity. They employed various spectroscopy methods for chemical structure confirmation. The study found that several compounds exhibited significant seizures protection, highlighting the potential of these bases in medicinal chemistry (Pandey & Srivastava, 2011).

Iso-Pictet-Spengler Reactions for Access to Indole Core Structures

Schönherr and Leighton (2012) reported on enantioselective iso-Pictet-Spengler reactions involving (1H-indol-4-yl)methanamine. This method provided access to underexplored indole-based core structure motifs in medicinal chemistry, demonstrating potential applications in drug development (Schönherr & Leighton, 2012).

Other Notable Studies

- Novel synthesis techniques for indole derivatives, with potential in medicinal chemistry (Schlosser et al., 2015).

- Investigations into the potential of indole derivatives as anticancer agents through SIRT1 inhibition (Panathur et al., 2013).

Propiedades

IUPAC Name |

(1-ethyl-2,3-dihydroindol-5-yl)methanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2/c1-2-13-6-5-10-7-9(8-12)3-4-11(10)13/h3-4,7H,2,5-6,8,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLVAFKNXBLPWMO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCC2=C1C=CC(=C2)CN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-Ethyl-2,3-dihydro-1h-indol-5-yl)methanamine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-4-(Dimethylamino)-N-[1-(1-phenylimidazol-2-yl)ethyl]but-2-enamide](/img/structure/B2432774.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B2432775.png)

![Benzyl[1-(pyridin-2-yl)ethyl]amine](/img/structure/B2432784.png)

![3-(4-Chlorophenyl)-3-hydroxy-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-1-propanone](/img/structure/B2432787.png)

![2-[6-[(2-chlorophenyl)methylamino]pyrimidin-4-yl]sulfanyl-N-(2-methoxyphenyl)acetamide](/img/structure/B2432790.png)